molecular formula C9H6N2O3 B3204215 4-Isoquinolinol, 5-nitro- CAS No. 103028-61-1

4-Isoquinolinol, 5-nitro-

Cat. No. B3204215
CAS RN: 103028-61-1
M. Wt: 190.16 g/mol
InChI Key: BEIANMCOEHINST-UHFFFAOYSA-N
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Description

4-Isoquinolinol is a heterocyclic aromatic organic compound . It has a molecular formula of C9H7NO and an average mass of 145.158 Da . It is also known by other names such as 4-Hydroxyisoquinoline and isoquinolin-4-ol .


Synthesis Analysis

Isoquinolines, including 4-Isoquinolinol, are an important class of natural alkaloids that demonstrate a wide range of biological activities . The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years . There are several methods for the synthesis of isoquinolines, including the Pomeranz-Fritsch method, which uses aromatic aldehydes and aminoacetal as initial compounds in producing isoquinolines by cyclization under acidic conditions .


Molecular Structure Analysis

The molecular structure of 4-Isoquinolinol consists of a benzene ring fused to a pyridine ring . The nitrogen atom’s location differs in the two molecules .


Chemical Reactions Analysis

Isoquinolines can be synthesized through several methods. The most common method, known as the Pomeranz-Fritsch reaction, involves the condensation of benzaldehyde and aminoacetaldehyde . Other methods include the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Schlittler-Müller modification of the Pomeranz-Fritsch reaction .


Physical And Chemical Properties Analysis

4-Isoquinolinol is a colorless liquid at room temperature, with a strong, somewhat unpleasant odor . In terms of its chemical characteristics, it is classified as a weak base . The base strength is comparable to that of pyridine and quinoline .

Mechanism of Action

While the specific mechanism of action for 4-Isoquinolinol, 5-nitro- is not mentioned in the search results, isoquinolines in general are known to demonstrate a wide range of biological activities .

Safety and Hazards

While the specific safety data sheet for 4-Isoquinolinol, 5-nitro- was not found, it’s important to handle all chemicals with care and follow safety guidelines. Always use personal protective equipment as required and store chemicals properly .

Future Directions

The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years . This includes the development of new strategies and the implementation of semi-synthesis or total synthesis . The progress of isoquinoline synthesis provides creative inspiration and expands novel ideas for researchers in this field .

properties

IUPAC Name

5-nitroisoquinolin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-8-5-10-4-6-2-1-3-7(9(6)8)11(13)14/h1-5,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEIANMCOEHINST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CC(=C2C(=C1)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301313546
Record name 5-Nitro-4-isoquinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301313546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

103028-61-1
Record name 5-Nitro-4-isoquinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103028-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Nitro-4-isoquinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301313546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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